molecular formula C20H27ClN6O2 B2929864 Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride CAS No. 1179501-92-8

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride

Cat. No.: B2929864
CAS No.: 1179501-92-8
M. Wt: 418.93
InChI Key: BOVZAQNGXNZZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is a synthetic organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound is characterized by its unique structure, which includes a triazine ring substituted with pyrrolidinyl groups and an ethyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the benzoate moiety.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl groups can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and pyrrolidinyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazines with different substituents, such as:

  • 2,4,6-tris(4-pyridyl)-1,3,5-triazine
  • 2,4,6-tris(4-methyl-1-piperazinyl)-1,3,5-triazine
  • 2,4,6-tris(4-morpholinyl)-1,3,5-triazine

Uniqueness

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl benzoate group and pyrrolidinyl substituents enhances its solubility, stability, and potential biological activity compared to other triazine derivatives .

Properties

IUPAC Name

ethyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2.ClH/c1-2-28-17(27)15-7-9-16(10-8-15)21-18-22-19(25-11-3-4-12-25)24-20(23-18)26-13-5-6-14-26;/h7-10H,2-6,11-14H2,1H3,(H,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVZAQNGXNZZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.